Dichloro(1,2-diaminoethane)palladium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

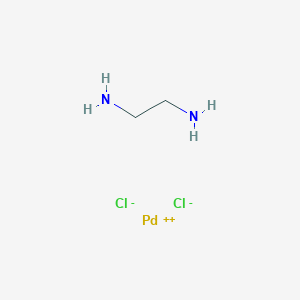

Dichloro(1,2-diaminoethane)palladium, also known as Dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H2NCH2CH2NH2)Cl2. This compound is a palladium complex where the palladium ion is coordinated to two chloride ions and one ethylenediamine ligand. It is widely used in various chemical reactions and industrial applications due to its catalytic properties .

Mécanisme D'action

Target of Action

Dichloro(1,2-diaminoethane)palladium(II), also known as (Ethylenediamine)palladium(II) chloride, is a palladium complex that is commonly used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

The compound acts as a catalyst in several types of reactions, including cross-coupling reactions . It interacts with its targets by coordinating to the reactant molecules and lowering the activation energy of the reaction. This results in an increased rate of reaction and improved yield of the product .

Biochemical Pathways

While the exact biochemical pathways affected by this compound(II) can vary depending on the specific reaction, it is generally involved in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Analyse Biochimique

Biochemical Properties

Dichloro(1,2-diaminoethane)palladium(II) is known to act as a catalyst in C-C coupling reactions like Sonogashira coupling . It also plays a role in the formation of host-guest complexes and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix . It is involved in the binding of metal with glycose phosphates .

Cellular Effects

The cellular effects of this compound(II) are not thoroughly investigated yet . It is known that the compound can significantly affect the accumulation of certain metals in cells .

Molecular Mechanism

The molecular mechanism of this compound(II) is largely based on its catalytic properties. It facilitates various biochemical reactions, including C-C coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminoethane)palladium can be synthesized through the reaction of palladium(II) chloride with ethylenediamine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water and then adding ethylenediamine dropwise while stirring. The mixture is then heated to facilitate the formation of the complex. The reaction can be represented as follows:

PdCl2+H2NCH2CH2NH2→Pd(H2NCH2CH2NH2)Cl2

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Dichloro(1,2-diaminoethane)palladium undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.

Oxidative Addition: The compound can participate in oxidative addition reactions where the palladium center is oxidized, and new ligands are added to the metal center.

Reductive Elimination: The reverse of oxidative addition, where ligands are eliminated, and the palladium center is reduced.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like triphenylphosphine or other ligands in an inert atmosphere.

Oxidative Addition: Often requires the presence of halogens or organic halides under controlled temperature and pressure.

Reductive Elimination: Usually facilitated by heating or the addition of reducing agents.

Major Products:

Substitution Reactions: Formation of new palladium complexes with different ligands.

Oxidative Addition: Formation of palladium(IV) complexes.

Reductive Elimination: Regeneration of palladium(II) complexes and elimination of ligands.

Applications De Recherche Scientifique

Dichloro(1,2-diaminoethane)palladium has numerous applications in scientific research, including:

Chemistry: Used as a catalyst in various organic synthesis reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.

Comparaison Avec Des Composés Similaires

Dichloro(ethylenediamine)platinum(II): Similar structure but with platinum instead of palladium.

Dichloro(1,5-cyclooctadiene)palladium(II): Contains a different ligand (1,5-cyclooctadiene) instead of ethylenediamine.

(2,2′-Bipyridine)dichloropalladium(II): Uses bipyridine as the ligand instead of ethylenediamine.

Uniqueness: Dichloro(1,2-diaminoethane)palladium is unique due to its specific ligand (ethylenediamine), which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications compared to its analogs .

Activité Biologique

Dichloro(1,2-diaminoethane)palladium (Pd(en)Cl₂) is a palladium complex that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound is characterized by its coordination of palladium with the bidentate ligand 1,2-diaminoethane (en) and two chloride ions. The structural formula can be represented as:

This complex exhibits unique properties that influence its biological interactions, including its ability to undergo ligand exchange and form reactive species within biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of palladium complexes, including Pd(en)Cl₂, against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds:

| Compound | MIC (μg/mL) | Target Microorganisms |

|---|---|---|

| Pd(en)Cl₂ | 7.81 | E. coli ATCC 25922 |

| Tetracycline | 15.63 | Positive control |

The results suggest that Pd(en)Cl₂ demonstrates significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli . Notably, the complex shows a dose-dependent response in inhibiting bacterial growth.

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study reported that Pd(en)Cl₂ exhibited potent cytotoxicity against breast cancer cell lines such as MDA-MB-468 and 4T1 (mouse mammary tumor cells). The following table summarizes the findings:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | < 0.25 | Induction of apoptosis |

| 4T1 | < 0.5 | Cell cycle arrest in G0/G1 phase |

The mechanism of action involves the induction of apoptosis, characterized by increased caspase-3 activity and decreased Bcl-2 expression . These findings highlight the potential for Pd(en)Cl₂ to serve as an effective anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar to cisplatin, Pd(en)Cl₂ can bind to DNA, leading to cross-linking that inhibits replication and transcription processes.

- Apoptosis Induction : The complex promotes apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) : Palladium complexes may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have explored the clinical implications of palladium complexes:

- Breast Cancer Treatment : A study highlighted the use of Pd(en)Cl₂ in combination with established chemotherapeutics to enhance efficacy against resistant cancer cell lines.

- In Vivo Models : Animal studies demonstrated that treatment with Pd(en)Cl₂ resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.

Propriétés

Numéro CAS |

15020-99-2 |

|---|---|

Formule moléculaire |

C2H6Cl2N2Pd-2 |

Poids moléculaire |

235.41 g/mol |

Nom IUPAC |

2-azanidylethylazanide;dichloropalladium |

InChI |

InChI=1S/C2H6N2.2ClH.Pd/c3-1-2-4;;;/h3-4H,1-2H2;2*1H;/q-2;;;+2/p-2 |

Clé InChI |

UFMBMVFNCGMDFO-UHFFFAOYSA-L |

SMILES |

C(CN)N.Cl[Pd]Cl |

SMILES canonique |

C(C[NH-])[NH-].Cl[Pd]Cl |

Key on ui other cas no. |

15020-99-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.